2-(2-Oxooxazolidin-3-yl)acetonitrile

Description

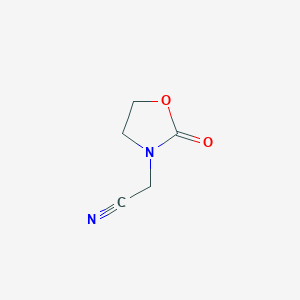

2-(2-Oxooxazolidin-3-yl)acetonitrile is a heterocyclic compound featuring an oxazolidinone ring (a five-membered ring containing oxygen and nitrogen) substituted with a nitrile group. Oxazolidinones are known for their versatility in medicinal chemistry, particularly as antibacterial agents and synthetic intermediates . The nitrile group enhances reactivity, enabling participation in cycloadditions, nucleophilic substitutions, and other transformations .

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)acetonitrile |

InChI |

InChI=1S/C5H6N2O2/c6-1-2-7-3-4-9-5(7)8/h2-4H2 |

InChI Key |

FSVPXQBHTLFIIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxooxazolidin-3-yl)acetonitrile typically involves the cyclization of amino alcohols with cyanogen bromide or similar reagents. One common method includes the reaction of 3-amino-2-hydroxypropionitrile with cyanogen bromide under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted nitriles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2-Oxooxazolidin-3-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(2-Oxooxazolidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of oxazolidinone-based antibiotics, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This unique mechanism of action makes it highly effective against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(2-Oxooxazolidin-3-yl)acetonitrile and related compounds:

Key Observations:

Oxazolidinone vs. Indolinone/Oxazole: The oxazolidinone core in the target compound distinguishes it from indolinone () and oxazole derivatives (). The oxazolidinone ring confers conformational rigidity and hydrogen-bonding capacity, critical for biological activity .

Nitrile Positioning: In this compound, the nitrile is directly attached to the oxazolidinone ring, whereas in analogs like 2-(4-methyloxazol-3-yl)acetonitrile, the nitrile is adjacent to an oxazole ring . This affects electronic properties and reactivity.

Stability and Degradation

- This contrasts with 2-(4-hydroxy-2-oxoindolin-3-yl)acetonitrile, which remains stable in biochemical assays .

- Thermal Stability: No direct data are available for the target compound, but oxazolidinones generally exhibit moderate thermal stability due to their fused ring system .

Electronic Properties and Reactivity

- HOMO-LUMO Profiles: Coumarin-based acetonitrile derivatives () exhibit HOMO-LUMO orbitals localized on aromatic rings, influencing charge transfer and reactivity. For oxazolidinone analogs, the electron-withdrawing nitrile group likely lowers LUMO energy, enhancing electrophilicity .

- Synthetic Utility : The nitrile group in this compound can undergo hydrolysis to carboxylic acids or participate in click chemistry, as seen in European patent derivatives (e.g., Example 105, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.